molecular formula C16H19ClF4N2O B2794524 2-(2-chloro-6-fluorophenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide CAS No. 2309731-92-6

2-(2-chloro-6-fluorophenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide

Cat. No.: B2794524
CAS No.: 2309731-92-6
M. Wt: 366.78
InChI Key: XJVJQDWUQAQXKL-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorinated and fluorinated phenyl ring, a piperidine moiety, and an acetamide group. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenyl Ring: The chlorinated and fluorinated phenyl ring can be synthesized through halogenation reactions, where chlorine and fluorine atoms are introduced to the benzene ring.

    Piperidine Introduction: The piperidine moiety is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the halogenated phenyl ring.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions, where an acyl chloride reacts with the amine group of the piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are frequently employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluorophenylacetic acid: This compound shares the chlorinated and fluorinated phenyl ring but lacks the piperidine and acetamide groups.

    3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride: This compound has a similar phenyl ring but includes an isoxazole moiety instead of the piperidine and acetamide groups.

Uniqueness

2-(2-chloro-6-fluorophenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide is unique due to its combination of a chlorinated and fluorinated phenyl ring, a piperidine moiety, and an acetamide group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClF4N2O/c17-13-2-1-3-14(18)12(13)8-15(24)22-9-11-4-6-23(7-5-11)10-16(19,20)21/h1-3,11H,4-10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVJQDWUQAQXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CC2=C(C=CC=C2Cl)F)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClF4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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